Potassium 6-bromo-3-fluoropyridine-2-trifluoroborate Potassium 6-bromo-3-fluoropyridine-2-trifluoroborate
Brand Name: Vulcanchem
CAS No.: 1150654-62-8
VCID: VC18499178
InChI: InChI=1S/C5H2BBrF4N.K/c7-4-2-1-3(8)5(12-4)6(9,10)11;/h1-2H;/q-1;+1
SMILES:
Molecular Formula: C5H2BBrF4KN
Molecular Weight: 281.89 g/mol

Potassium 6-bromo-3-fluoropyridine-2-trifluoroborate

CAS No.: 1150654-62-8

Cat. No.: VC18499178

Molecular Formula: C5H2BBrF4KN

Molecular Weight: 281.89 g/mol

* For research use only. Not for human or veterinary use.

Potassium 6-bromo-3-fluoropyridine-2-trifluoroborate - 1150654-62-8

Specification

CAS No. 1150654-62-8
Molecular Formula C5H2BBrF4KN
Molecular Weight 281.89 g/mol
IUPAC Name potassium;(6-bromo-3-fluoropyridin-2-yl)-trifluoroboranuide
Standard InChI InChI=1S/C5H2BBrF4N.K/c7-4-2-1-3(8)5(12-4)6(9,10)11;/h1-2H;/q-1;+1
Standard InChI Key YINDAQQRBHWELM-UHFFFAOYSA-N
Canonical SMILES [B-](C1=C(C=CC(=N1)Br)F)(F)(F)F.[K+]

Introduction

Chemical Structure and Key Features

The compound’s structure consists of a pyridine ring system modified with three functional groups:

  • Bromine at position 6, enabling electrophilic substitution.

  • Fluorine at position 3, enhancing electronic effects and metabolic stability.

  • Trifluoroborate (-BF₃K) at position 2, providing stability while retaining reactivity in Suzuki-Miyaura couplings .

The potassium counterion ensures solubility in polar solvents, while the trifluoroborate group resists protodeboronation, a common issue with boronic acids .

Physicochemical Properties

PropertyValueSource
Molecular Weight281.88 g/mol
SolubilityPolar solvents (DMSO, MeOH)
StabilityAir-stable, hygroscopic
Hazard ClassificationSkin/Eye Irritant (H315/H319)

Applications in Organic Synthesis

Functional Group Compatibility

  • Chemoselectivity: The trifluoroborate remains inert during alkylation, bromination, and oxidation at other sites .

  • Drug Intermediate: Used in antiviral and anticancer agents due to pyridine’s bioavailability .

Comparison with Analogous Compounds

CompoundCASKey Differences
K (6-Bromopyridin-2-yl)trifluoroborate1189097-42-4Lacks 3-F substituent
K (6-Carboxypyridin-3-yl)trifluoroborate1245906-66-4Carboxylic acid at position 6

The 3-fluoro substituent in Potassium 6-bromo-3-fluoropyridine-2-trifluoroborate enhances electron-withdrawing effects, improving reactivity in electrophilic substitutions.

Research Findings and Future Directions

Recent Advances

  • Catalytic Applications: Palladium-mediated couplings achieve yields >90% in biaryl syntheses .

  • Material Science: Boron-containing polymers show promise in OLEDs .

Challenges and Opportunities

  • Stereoselectivity: Controlling regiochemistry in polyhalogenated pyridines remains challenging .

  • Green Chemistry: Developing solvent-free or aqueous-phase reactions could enhance sustainability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator